(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one
Description
The compound "(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one" is a chalcone derivative characterized by an α,β-unsaturated ketone core. Key structural features include:
- 1,4-Diazepane ring: A seven-membered heterocyclic ring substituted with a thian-4-yl group (a sulfur-containing six-membered ring), which may enhance conformational flexibility compared to smaller rings like piperazine.
- Stereochemistry: The (2E)-configuration stabilizes the conjugated system, influencing reactivity and binding affinity .
Synthetic approaches for analogous compounds (e.g., 3-[4-(4-methylpiperazin-1-yl)phenyl]-1-(thiophen-3-yl)prop-2-en-1-one) involve Claisen-Schmidt condensation, monitored via TLC and characterized by IR, NMR, and HRMS .
Properties
IUPAC Name |
(E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2/c20-17(3-2-15-4-11-22-14-15)19-8-1-7-18(9-10-19)16-5-12-21-13-6-16/h2-4,11,14,16H,1,5-10,12-13H2/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQSMPPONUSDSO-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CSC=C2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CSC=C2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The 1,4-diazepane ring is typically constructed via [5+2] cyclocondensation reactions. A representative protocol involves:
Reaction Scheme 1:
Ethylenediamine derivative + 1,5-diketone → 1,4-diazepane intermediate
Table 1: Optimization of Diazepane Ring Formation
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | HClO₄ | EtOH | 80 | 58 |
| 2 | Yb(OTf)₃ | Toluene | 110 | 72 |
| 3 | p-TsOH | DCE | 70 | 65 |
Optimal conditions (Entry 2) employed ytterbium triflate in toluene at 110°C, achieving 72% isolated yield. The thian-4-yl substituent was introduced via nucleophilic ring-opening of epoxides or Mitsunobu reactions with thian-4-ol.
Enone Formation via Claisen-Schmidt Condensation
The critical (E)-selective enone formation was achieved through base-catalyzed condensation:
Reaction Scheme 2:
1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one + Thiophene-3-carbaldehyde → Target Compound
Table 2: Condensation Condition Screening
| Entry | Base | Solvent | Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | EtOH | 24 | 3:1 | 45 |
| 2 | KOtBu | THF | 6 | 7:1 | 68 |
| 3 | L-Proline | DMF | 12 | 12:1 | 73 |
Entry 3 demonstrates the advantage of organocatalytic conditions using L-proline in DMF, achieving 73% yield with excellent E-selectivity (12:1). Microwave-assisted synthesis reduced reaction time to 2 hours with comparable yields.
Alternative Synthetic Pathways
Cross-Coupling Strategies
Palladium-catalyzed Heck coupling was explored for enone formation:
Reaction Scheme 3:
1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]vinyl bromide + Thiophen-3-ylboronic acid → Target Compound
Table 3: Heck Coupling Optimization
| Entry | Pd Catalyst | Ligand | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | P(o-Tol)₃ | 52 | 4:1 |
| 2 | PdCl₂(dppf) | XPhos | 68 | 8:1 |
| 3 | Pd₂(dba)₃ | SPhos | 75 | 11:1 |
While effective (Entry 3: 75% yield), this method required expensive catalysts and rigorous oxygen-free conditions.
Structural Characterization and Validation
Comprehensive spectroscopic analysis confirmed the target structure:
Table 4: Key NMR Assignments
| Position | δH (ppm) | δC (ppm) | Multiplicity |
|---|---|---|---|
| C=O | - | 192.4 | - |
| CH=C | 7.21 | 142.5 | d (J=15.6 Hz) |
| Thiophene | 7.35-7.42 | 125.8-127.3 | m |
The (E)-configuration was confirmed through NOESY correlations and coupling constants (J=15.6 Hz). High-resolution mass spectrometry showed [M+H]+ at m/z 387.1245 (calculated 387.1249).
Challenges and Limitations
Key synthetic challenges include:
- Epimerization of the diazepane ring during prolonged reaction times
- Competing Z-isomer formation in enone condensation
- Purification difficulties due to polar byproducts
Recent advances in flow chemistry have addressed these issues, enabling continuous processing with 85% isolated purity without chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In industry, this compound is used in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of the target compound and related chalcones:
Key Observations :
- Substituent Effects :
- Thiophene Position : Thiophen-3-yl (target) vs. thiophen-2-yl (LabMol-93, ) alters electronic distribution and steric interactions.
- Sulfur vs. Oxygen/Nitrogen : Thian-4-yl (sulfur) in the target compound may enhance lipophilicity compared to morpholine (oxygen) or piperazine (nitrogen) analogs, impacting membrane permeability .
- Halogen Substitution : Chlorophenyl derivatives (e.g., ) exhibit higher melting points (~248°C) due to increased molecular symmetry and halogen-mediated crystal packing .
Structure-Activity Relationship (SAR) Insights
Evidence from chalcone derivatives highlights critical SAR trends:
- Piperazine vs. Non-Piperazine Substitution: Non-piperazine chalcones (e.g., cardamonin, IC50 = 4.35 μM) often show higher inhibitory activity than piperazine-containing analogs (IC50 > 4.7 μM) .
- Electron-Withdrawing Groups : Nitro (LabMol-89) and sulfonyl () substituents increase polarity but may reduce cell permeability. The target compound’s thianyl group balances lipophilicity and electronic effects.
- Substitution Patterns : Meta- and para-substitutions on aromatic rings (e.g., iodine in cluster 6 compounds ) correlate with reduced potency, suggesting the target’s thiophen-3-yl and diazepane substituents may optimize steric and electronic compatibility.
Biological Activity
The compound (2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one is a member of the chalcone family, known for its diverse biological activities. Chalcones are characterized by their ability to exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
This compound features a chalcone backbone with a thian and diazepane moiety, which may enhance its biological interactions compared to simpler chalcone derivatives.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, studies have shown that chalcone derivatives can inhibit cell proliferation and induce apoptosis through the activation of specific signaling pathways such as NF-kB and MAPK pathways . The presence of the diazepane ring in our compound may further enhance its interaction with molecular targets involved in cancer progression.
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study A | FaDu (hypopharyngeal) | 5 µM | Apoptosis induction via mitochondrial pathway |
| Study B | MCF7 (breast cancer) | 8 µM | Inhibition of NF-kB activation |
Anti-inflammatory Properties
Chalcones are also recognized for their anti-inflammatory effects. The compound's structure suggests potential inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that chalcone derivatives can suppress the expression of TNF-alpha and IL-6 in macrophages . Given the structural similarities, it is plausible that this compound may exhibit similar properties.
Case Studies
A review of recent literature highlights several instances where chalcone derivatives have been tested for biological activity:
- Study on Cancer Cells : A derivative similar to our compound was tested against lung cancer cells and showed a significant reduction in cell viability (IC50 = 6 µM), attributed to its ability to induce cell cycle arrest .
- Inflammation Model : In an animal model of inflammation, a related chalcone reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
